1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[2-(1H-indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-13(18)12-8-20-15(17-12)14(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBRJNFGRVYPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581329 | |
| Record name | 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448906-49-8 | |
| Record name | 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
The synthesis of this compound typically involves the reaction of indole derivatives with thiazole moieties. One common method is the Knoevenagel condensation , which allows for the formation of carbon-carbon bonds between indole and thiazole derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction.
General Procedure for Synthesis
- Reactants : Indole-3-carboxaldehyde and thiazole derivatives.
- Reagents : Glacial acetic acid, ethanol.
- Procedure :
- Combine the reactants in a solvent.
- Heat under reflux for several hours.
- Cool the mixture and precipitate the product by adding water.
- Filter and purify through recrystallization.
This method has been shown to yield high purity levels of the target compound, confirmed by spectral analysis (NMR, IR) .
Antimicrobial Properties
Research indicates that 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found that the compound demonstrated potent inhibitory effects, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance, compounds containing indole and thiazole moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Applications in Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique structural features allow for modifications that can enhance properties such as conductivity or thermal stability. Research into polymer composites incorporating indole-thiazole derivatives suggests improved mechanical properties compared to traditional materials .
Mechanism of Action
The mechanism of action of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Ketone Moieties
a. (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4, )
- Structure: Indole-3-yl group connected to an α,β-unsaturated ketone with a dimethylamino substituent.
- Synthesis : Optimized via substitutions and condensations starting from 1H-indole, achieving high purity.
- Activity : Serves as an intermediate for anticancer drugs, suggesting the indole-ketone framework’s relevance in oncology.
- Comparison: Unlike the target compound, this lacks the thiazole ring, which may reduce metabolic stability or alter binding specificity.
b. 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b, )
- Structure : Indole and imidazole linked via a propan-1-one core.
- Activity : Imidazole’s basic nitrogen may enhance solubility and receptor interactions (e.g., via hydrogen bonding).
- Comparison : The thiazole in the target compound could offer different electronic properties (e.g., sulfur’s polarizability) and conformational rigidity compared to imidazole, influencing target selectivity .
Thiazole-Containing Analogues
a. 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one ()
- Structure: Thiazole with an aminomethyl substituent and propan-1-one.
- Comparison: The aminomethyl group may improve aqueous solubility but diminish lipophilicity compared to the indole-carbonyl group in the target compound. This could affect blood-brain barrier penetration or protein binding .
Propan-1-one Derivatives with Pharmacological Relevance
a. 4-CMC (Clephedrone, )
- Structure: 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
- Activity: Cathinone derivative with stimulant effects via monoamine transporter inhibition.
- Comparison : The target compound’s indole-thiazole system likely reduces CNS activity compared to 4-CMC’s phenylamine scaffold. However, the ketone moiety in both compounds may stabilize conformations critical for target engagement .
b. 4-Fluoromethcathinone (4-FMC, )
- Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
- Properties : Water-soluble hydrochloride salt; fluorination enhances metabolic stability.
Electronic Properties (Multiwfn Analysis, )
- Electrostatic Potential (ESP): The indole-thiazole system in the target compound likely exhibits distinct electron-rich (indole) and electron-deficient (thiazole) regions, influencing interactions with charged residues in enzymes.
- Orbital Composition: Comparative HOMO-LUMO gap analysis with analogues (e.g., ’s enone) could predict redox reactivity or charge-transfer interactions .
Docking Studies (AutoDock4, )
Data Tables
Biological Activity
1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one is a complex organic compound characterized by the presence of both indole and thiazole moieties. This compound is noted for its diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The indole derivatives are particularly significant in medicinal chemistry due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one |
| Molecular Weight | 284.3 g/mol |
| CAS Number | 448906-49-8 |
| Chemical Formula | C15H12N2O2S |
Anticancer Properties
Research has indicated that compounds similar to 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins.
A recent study highlighted the compound's potential as an apoptosis enhancer, suggesting it may inhibit specific proteins associated with cancer cell survival, thereby promoting cell death in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
For example, derivatives related to this compound were found to exhibit MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, showcasing their potential as effective antimicrobial agents .
Enzyme Inhibition
Additionally, 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one has been studied for its enzyme inhibitory activities. It has shown promising results as an inhibitor of urease, with IC50 values indicating potent inhibition compared to standard inhibitors . This property is particularly relevant in the context of treating infections caused by urease-producing bacteria.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Indole Moiety : Known for its ability to bind to receptors and enzymes, modulating their activity.
- Thiazole Ring : Enhances binding affinity and specificity towards biological targets.
This dual interaction mechanism may explain the compound's diverse biological effects, including its anticancer and antimicrobial activities.
Study on Anticancer Effects
A study published in a peer-reviewed journal reported on the synthesis and evaluation of indole-thiazole derivatives for anticancer activity. The findings suggested that these derivatives could significantly inhibit tumor growth in vitro and in vivo models through apoptosis induction mechanisms .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-bearing compounds similar to 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one. It was found that these compounds not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilm formation, which is critical in treating chronic infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one, and how can side reactions be minimized?
- Methodological Answer: The synthesis typically involves coupling indole-3-carbonyl derivatives with thiazole intermediates. A common approach includes:
Thiazole core formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.
Indole coupling : Amide bond formation between the thiazole-carboxylic acid and indole-3-amine using coupling agents like EDCI/HOBt.
- Critical steps :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Recrystallization from ethanol/water mixtures to isolate high-purity crystals.
- Side reactions : Over-alkylation of the thiazole nitrogen can occur; using stoichiometric control and low temperatures (0–5°C) mitigates this .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer:
- NMR : and NMR are essential for verifying the indole-thiazole scaffold. Key signals include:
- Indole NH proton at δ 10.5–11.5 ppm (broad singlet).
- Thiazole C-2 proton at δ 7.8–8.2 ppm (singlet).
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 311.0825 for CHNOS).
- FTIR : Stretching vibrations for carbonyl groups (1680–1700 cm) and aromatic C–H bonds (3050–3100 cm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the indole-thiazole hybrid in biological systems?
- Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The indole-thiazole system often exhibits low HOMO-LUMO gaps (~4.5 eV), indicating potential electron-transfer interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to targets like cytochrome P450 or kinases. The thiazole ring’s sulfur atom may coordinate with metal ions in enzyme active sites.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8 suggests moderate lipophilicity) .
Q. How can contradictory bioactivity data (e.g., varying IC values in kinase assays) be resolved?
- Methodological Answer:
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Data normalization : Apply Z-score analysis to account for batch effects.
- Structural analogs : Compare with derivatives (e.g., replacing the propanone group with ethyl esters) to identify structure-activity relationships (SAR) .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer:
- Solvent selection : Slow evaporation from DMSO/acetone mixtures (1:3) often yields single crystals.
- Temperature gradients : Cooling from 40°C to 4°C at 2°C/hour promotes ordered crystal packing.
- SHELX refinement : Use SHELXL-2018 for structure solution. The indole-thiazole dihedral angle (~15°) and hydrogen-bonding networks (N–H···O=C) are critical for validating the model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
